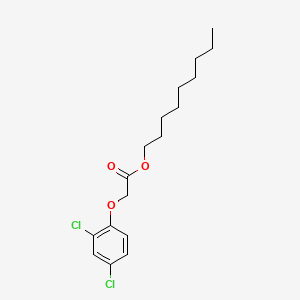
Nonyl (2,4-dichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used as a systemic herbicide for the selective control of broadleaf weeds in various agricultural and non-agricultural settings . The compound is part of the phenoxy herbicide family and is known for its effectiveness in weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-D nonyl ester is synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 2,4-D nonyl ester involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors is common to enhance production efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-D nonyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and nonyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Scientific Research Applications
2,4-D nonyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Investigated for its potential effects on human health and its role as an environmental contaminant.
Mechanism of Action
The mechanism of action of 2,4-D nonyl ester involves its absorption by plant tissues, where it is converted to 2,4-dichlorophenoxyacetic acid. The acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds . The molecular targets include auxin receptors and signaling pathways involved in plant growth regulation.
Comparison with Similar Compounds
2,4-D nonyl ester can be compared with other similar compounds, such as:
- 2,4-D butoxyethyl ester (BEE)
- 2-ethylhexyl ester (2-EHE)
- Methyl ester
- Isopropyl ester
- Butyl ester
Uniqueness
2,4-D nonyl ester is unique due to its specific ester group, which influences its absorption rate, volatility, and overall efficacy as a herbicide. Compared to other esters, it may offer different advantages in terms of environmental stability and effectiveness under various conditions .
Properties
CAS No. |
55617-55-5 |
|---|---|
Molecular Formula |
C17H24Cl2O3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
nonyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C17H24Cl2O3/c1-2-3-4-5-6-7-8-11-21-17(20)13-22-16-10-9-14(18)12-15(16)19/h9-10,12H,2-8,11,13H2,1H3 |
InChI Key |
ROCGYVVXBRTTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


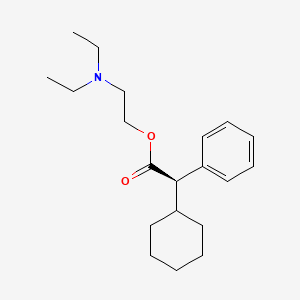
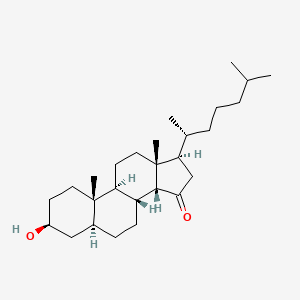

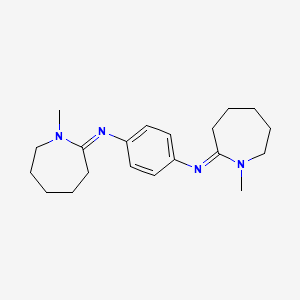

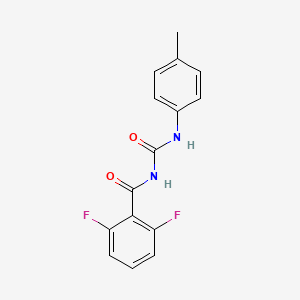
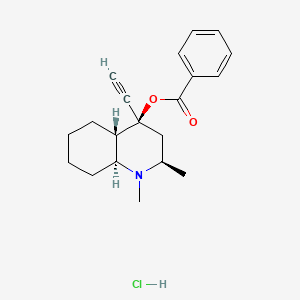
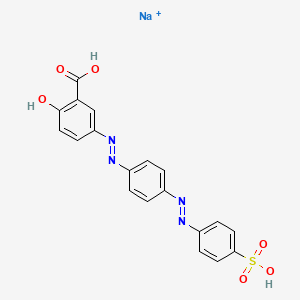
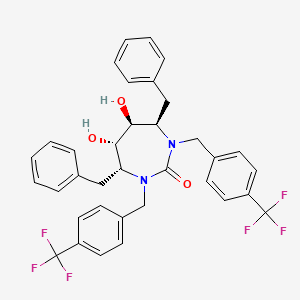

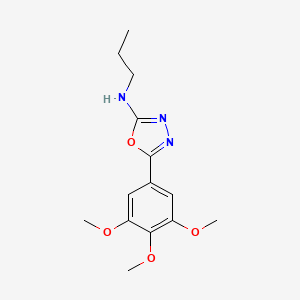
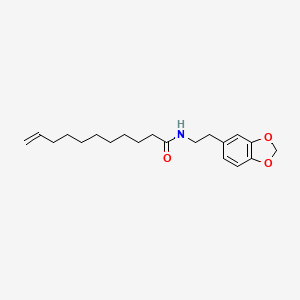
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
